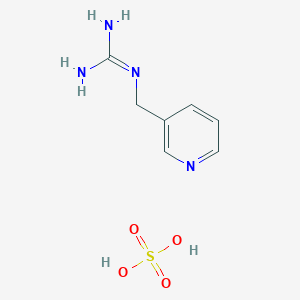

N-(3-pyridinylmethyl)guanidine sulfate

Description

Significance of the Guanidinium (B1211019) Moiety in Biological Interactions

The guanidinium group, the protonated form of guanidine (B92328), possesses a distinctive combination of features that make it highly effective in biological recognition. It is characterized by a planar, Y-shaped structure with a delocalized positive charge spread across one central carbon and three nitrogen atoms. This resonance stabilization contributes to its high basicity.

One of the most critical roles of the guanidinium moiety is its ability to engage in strong, multidentate hydrogen bonding and electrostatic interactions. nih.gov With up to five coplanar hydrogen bond donors, it is particularly adept at binding with anionic groups such as carboxylates, phosphates, and sulfates, which are abundant in biological systems. nih.govmit.edu This interaction is fundamental to the function of the amino acid arginine, where the guanidinium group on its side chain is often crucial for protein structure and enzyme-substrate recognition. nih.govnih.gov The specific, directional hydrogen bonds formed between the guanidinium group and negatively charged counterparts are vital for molecular recognition events, including peptide binding to RNA and cellular uptake mechanisms. mit.edunih.gov

Overview of Pyridine-Derived Compounds in Pharmacological Investigations

The pyridine (B92270) ring is a heterocyclic aromatic structure that is considered a "privileged scaffold" in medicinal chemistry. rsc.org Its presence in a vast number of pharmaceuticals highlights its versatility and importance in drug design. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates. researchgate.net

Contextualizing N-(3-pyridinylmethyl)guanidine sulfate (B86663) within Guanidine Chemical Space

N-(3-pyridinylmethyl)guanidine sulfate is a chemical compound that structurally integrates the key features of both the guanidine and pyridine moieties. It consists of a guanidine group linked to a pyridine ring via a methylene (B1212753) bridge. This molecular architecture positions it as a compound of interest within the broader chemical space of guanidine derivatives investigated for biological and pharmacological relevance.

As a research chemical, this compound serves as a molecular building block or a tool compound for exploring the synergistic potential of its two constituent pharmacophores. The combination of the guanidinium group's potent binding capabilities with the versatile pharmacological profile of the pyridine ring presents a strategic design for developing novel molecular probes or therapeutic leads. While specific, in-depth research applications for this exact sulfate salt are not extensively documented in peer-reviewed literature, its structure is representative of a class of compounds synthesized to probe biological systems. The synthesis of guanidine derivatives, including those linked to heterocyclic systems like pyridine, is a common strategy in the development of new chemical entities for drug discovery. mdpi.commdpi.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 108833-95-0 | bldpharm.comaaronchem.comaaronchem.com |

| Molecular Formula | C7H12N4O4S | aaronchem.comaaronchem.com |

| Molecular Weight | 248.26 g/mol | bldpharm.com |

| IUPAC Name | sulfuric acid;N-(pyridin-3-ylmethyl)guanidine | |

| Physical Form | Solid | |

| Purity | ≥95% |

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJAZNSFFQSBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Pyridinylmethyl Guanidine Sulfate and Analogues

Established Synthetic Pathways for Guanidine (B92328) Derivatives

The construction of the guanidine moiety is a well-explored area of organic synthesis, with several reliable methods applicable to the preparation of pyridinylmethylguanidine structures. These methods often involve the reaction of an amine with a guanylating agent.

Synthesis of Pyridinylmethylguanidine Scaffolds

The synthesis of the N-(3-pyridinylmethyl)guanidine scaffold typically starts from 3-(aminomethyl)pyridine (B1677787). This primary amine can be treated with a variety of reagents to introduce the guanidine group. A common and effective method is the use of guanylating agents that react with the primary amine to form the guanidine linkage.

One widely used approach involves the reaction of the amine with a protected S-methylisothiourea derivative, such as N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea, often in the presence of a coupling agent like mercury(II) chloride. This is followed by the removal of the protecting groups (e.g., Boc groups) under acidic conditions to yield the desired guanidine salt.

A general reaction scheme for the synthesis of N-substituted guanidines from amines is presented in the table below.

| Starting Material | Reagent | Product |

| Primary Amine (R-NH₂) | Cyanamide | N-Substituted Guanidine |

| Primary Amine (R-NH₂) | S-Methylisothiourea | N-Substituted Guanidine |

| Primary Amine (R-NH₂) | O-Methylisourea | N-Substituted Guanidine |

| Primary Amine (R-NH₂) | Chloroformamidine | N-Substituted Guanidine |

For the specific synthesis of N-(3-pyridinylmethyl)guanidine sulfate (B86663), 3-(aminomethyl)pyridine would be reacted with a suitable guanylating agent. The resulting guanidine free base can then be treated with sulfuric acid to form the stable sulfate salt. A process for preparing guanidine sulfates by reacting urea (B33335) with sulfamic acid or its salts at elevated temperatures has also been described, which could be adapted for substituted guanidines. google.com

Stereoselective Synthesis Approaches for Guanidine Derivatives

While N-(3-pyridinylmethyl)guanidine itself is achiral, the principles of stereoselective synthesis are critical when chirality is introduced into the molecule, for instance, through substitution on the pyridine (B92270) ring or as part of a larger, more complex analogue. Chiral guanidines have gained significant attention as organocatalysts in enantioselective reactions due to their strong basicity and ability to form hydrogen bonds. nih.govresearchgate.netrsc.org

The synthesis of chiral guanidine derivatives often employs chiral starting materials or chiral catalysts. For example, a chiral amine could be guanidinylated, transferring its stereochemistry to the final product. Alternatively, asymmetric transformations can be used to construct the guanidine-containing molecule. Palladium-catalyzed carboamination reactions of acyclic N-allyl guanidines have been shown to produce substituted 5-membered cyclic guanidines, and asymmetric versions of this reaction are being explored. umich.edu These approaches, while not directly applied to the synthesis of N-(3-pyridinylmethyl)guanidine in the reviewed literature, represent the state-of-the-art in stereoselective guanidine synthesis and could be adapted for chiral analogues.

Functionalization and Derivatization Strategies

To explore structure-activity relationships and for mechanistic studies, the N-(3-pyridinylmethyl)guanidine scaffold can be further modified. This involves introducing various substituents on either the pyridine ring or the guanidine moiety itself.

Introduction of Varied Substituents on the Pyridinyl Ring and Guanidine Moiety

The pyridine ring is susceptible to a range of functionalization reactions. Due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution is a common strategy, particularly at the 2- and 4-positions. youtube.com Conversely, electrophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and typically occurs at the 3-position under harsh conditions. quora.comaklectures.comquimicaorganica.org

However, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring with high regioselectivity. thieme-connect.comresearchgate.netresearchgate.netnih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions, providing access to a wide array of substituted pyridinylmethylguanidine analogues.

The guanidine group itself can also be functionalized. The nitrogen atoms of the guanidine can be alkylated or acylated to modulate its basicity and hydrogen-bonding capabilities. nih.gov This allows for fine-tuning of the molecule's properties.

| Functionalization Strategy | Position of Modification | Example Reaction |

| Nucleophilic Aromatic Substitution | Pyridine Ring (C2, C4) | Reaction with organolithium reagents |

| Electrophilic Aromatic Substitution | Pyridine Ring (C3) | Nitration, Halogenation |

| Transition-Metal-Catalyzed C-H Functionalization | Pyridine Ring (various positions) | Arylation, Alkylation |

| Alkylation/Acylation | Guanidine Moiety | Reaction with alkyl halides or acyl chlorides |

Synthesis of Prodrug Forms and Bioconjugates for Mechanistic Studies

To improve pharmacokinetic properties or to study the mechanism of action, N-(3-pyridinylmethyl)guanidine can be converted into prodrugs or bioconjugates. A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug. nih.gov For guanidine-containing compounds, which are often highly polar and may have poor oral bioavailability, prodrug strategies are particularly relevant. One approach involves masking the polar guanidine group to increase lipophilicity and enhance membrane permeability.

Bioconjugation involves linking the molecule of interest to another biomolecule, such as a peptide, protein, or nucleic acid. This can be used to direct the molecule to a specific biological target or to facilitate studies on its mechanism of action. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used method for bioconjugation due to its high efficiency and bioorthogonality. nih.govyoutube.comspringernature.comnih.gov An azide (B81097) or alkyne functionality could be introduced into the N-(3-pyridinylmethyl)guanidine structure, allowing it to be "clicked" onto a biomolecule containing the complementary functional group.

Advanced Synthetic Techniques for Guanidine Synthesis

Recent advances in synthetic methodology have provided new tools for the efficient and diverse synthesis of guanidines. These techniques often offer advantages in terms of reaction time, yield, and automation.

Microwave-assisted organic synthesis has been shown to significantly accelerate many chemical reactions, including the synthesis of guanidines. nycu.edu.twjocpr.com Reactions that might take hours under conventional heating can often be completed in minutes in a microwave reactor. This is particularly useful for high-throughput synthesis of compound libraries.

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scale-up. durham.ac.uknih.gov This technology is well-suited for the multi-step synthesis of complex molecules, including guanidine derivatives.

Furthermore, the development of novel catalytic systems for guanidinylation reactions continues to be an active area of research. organic-chemistry.orgresearchgate.net These catalysts can offer improved efficiency, milder reaction conditions, and broader substrate scope compared to traditional stoichiometric reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. This technology is particularly well-suited for the synthesis of guanidine derivatives, including N-(3-pyridinylmethyl)guanidine.

A common approach for the microwave-assisted synthesis of monosubstituted guanidines involves the guanylation of a primary amine. For the synthesis of N-(3-pyridinylmethyl)guanidine, 3-picolylamine (3-aminomethylpyridine) serves as the primary amine precursor. The reaction can be efficiently carried out in a one-pot procedure from the corresponding thiourea (B124793).

In a typical procedure, 3-picolylamine is first converted to its corresponding thiourea, N-(3-pyridinylmethyl)thiourea. This can be achieved by reacting 3-picolylamine with an isothiocyanate derivative. The resulting thiourea is then reacted with an amine in the presence of a desulfurizing agent under microwave irradiation. A particularly green and efficient method utilizes water as the solvent and a base, such as sodium hydroxide, to facilitate the reaction and trap the hydrogen sulfide (B99878) byproduct. jocpr.com

The general reaction scheme is as follows:

Thiourea Formation: 3-Picolylamine is reacted with a suitable thiourea precursor.

Guanylation: The N-(3-pyridinylmethyl)thiourea is then reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, under basic conditions. Microwave irradiation is applied to drive the reaction to completion in a significantly reduced timeframe.

The reaction conditions for the microwave-assisted guanylation are summarized in the table below, based on analogous syntheses of substituted guanidines. jocpr.com

| Parameter | Value |

| Starting Material | N-(3-pyridinylmethyl)thiourea |

| Reagent | Amine (e.g., ammonia) |

| Solvent | Water |

| Base | Sodium Hydroxide (1N) |

| Microwave Power | 100 W |

| Reaction Time | 10 - 95 minutes |

| Work-up | Cooling, filtration, and recrystallization |

This method offers a rapid and environmentally friendly route to N-(3-pyridinylmethyl)guanidine. The resulting free base can then be converted to the sulfate salt by treatment with sulfuric acid.

Another microwave-assisted approach involves the use of a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). nycu.edu.tw In this method, a precursor to the pyridinylmethyl moiety is attached to the polymer support. Subsequent reactions, including the guanylation step, are carried out in the microwave, with the polymer-bound product being easily purified by precipitation at each step. This technique combines the benefits of solid-phase synthesis with the speed of microwave heating.

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds due to the ease of purification and automation. The synthesis of N-(3-pyridinylmethyl)guanidine and its analogues is well-suited to this methodology.

A common strategy for the solid-phase synthesis of monosubstituted guanidines starts with the immobilization of a primary amine onto a solid support. nih.govnih.gov For the synthesis of N-(3-pyridinylmethyl)guanidine, 3-picolylamine would be the starting amine. However, a more general approach for creating analogues involves attaching a suitable linker to the resin, followed by the introduction of the primary amine.

The general steps for the solid-phase synthesis of a guanidine derivative are as follows:

Resin Functionalization: A suitable resin, such as a Rink amide resin or a resin with a cleavable linker (e.g., T2 linker), is chosen. nih.govresearchgate.net

Amine Attachment: The primary amine, in this case, 3-picolylamine, is coupled to the resin.

Guanylation: The resin-bound amine is then reacted with a guanylating reagent. There are several effective guanylation strategies in solid-phase synthesis:

Two-step guanylation via thiourea: The immobilized amine is reacted with an isothiocyanate to form a resin-bound thiourea. This thiourea is then activated with a promoter (e.g., mercury(II) oxide, tosyl chloride, or N,N'-diisopropylcarbodiimide) and reacted with an amine to form the guanidine. nih.govnih.gov

Direct guanylation: The resin-bound amine is reacted directly with a guanylating reagent such as 1-H-pyrazole-1-carboxamidine or a triflylguanidine derivative. nih.gov

A representative solid-phase synthesis of a monosubstituted guanidine is outlined in the table below.

| Step | Reagents and Conditions | Purpose |

| 1. Resin Loading | Primary amine (e.g., 3-picolylamine), Coupling agent (e.g., DIC/HOBt), Solvent (e.g., DMF) | Attachment of the amine to the solid support. |

| 2. Thiourea Formation | Isothiocyanate, Solvent (e.g., DMF) | Conversion of the amine to a thiourea. |

| 3. Guanylation | Promoter (e.g., Mukaiyama's reagent), Amine, Solvent (e.g., DMF) | Conversion of the thiourea to the guanidine. |

| 4. Cleavage | Cleavage cocktail (e.g., TFA/DCM) | Release of the final guanidine product from the resin. |

Cleavage and Purification: After the guanidine moiety is formed, the product is cleaved from the solid support using an appropriate cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA). The crude product is then purified, often by precipitation or chromatography.

The final N-(3-pyridinylmethyl)guanidine, obtained as a salt with the cleavage acid (e.g., trifluoroacetate), can be converted to the sulfate salt by ion exchange or by neutralization of the free base with sulfuric acid. sciencemadness.org

The solid-phase approach allows for the generation of a diverse library of N-(3-pyridinylmethyl)guanidine analogues by varying the primary amine attached to the resin or by using different amines in the final guanylation step.

Detailed Scientific Article on N-(3-pyridinylmethyl)guanidine sulfate Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of publicly available scientific literature and research databases has revealed a significant lack of specific experimental data for the chemical compound this compound. As a result, the creation of a detailed article focusing on its molecular interactions and mechanistic elucidation, as per the requested outline, is not currently feasible.

The initial objective was to construct an in-depth article covering the receptor binding studies of this compound, including quantitative receptor binding kinetics, ligand-receptor complex formation dynamics, assessment of its properties as an agonist or antagonist, and investigations into allosteric modulation. However, searches for specific data points such as dissociation constants (Kd), association/dissociation rates (kon, koff), binding saturation, and specificity for this particular compound did not yield any direct research findings.

While the broader class of guanidine-containing compounds has been the subject of various studies, the explicit negative constraints of the request—to focus solely on this compound and not introduce information on other compounds—prevent the inclusion of data from related molecules. The scientific community has explored the receptor interactions of other guanidine derivatives, such as diarylguanidines which have been investigated as NMDA receptor antagonists, and various guanidine compounds targeting receptors like the melanocortin and sigma receptors. However, these findings cannot be directly and accurately attributed to this compound without specific experimental validation.

Therefore, until specific research is conducted and published on the molecular pharmacology of this compound, a scientifically rigorous article as outlined cannot be produced.

Molecular Interactions and Mechanistic Elucidation of N 3 Pyridinylmethyl Guanidine Sulfate

Enzyme Interaction Analysis

The interaction of guanidine-containing molecules with enzymes is a significant area of research, with many derivatives exhibiting inhibitory activity. nih.gov

Although kinetic data for N-(3-pyridinylmethyl)guanidine sulfate (B86663) is not available, studies on analogous compounds, such as 2-guanidinyl pyridines, have demonstrated competitive inhibition of serine proteases like bovine pancreatic trypsin. nih.gov For instance, a range of guanidine-based pyridines were evaluated for their ability to inhibit trypsin, with some compounds showing significant inhibitory constants (Ki). nih.gov One of the more potent inhibitors identified was the 1-(3-methylpyridin-2-yl)guanidinium ion, with a Ki value of 0.0140 mM. nih.gov The competitive nature of this inhibition suggests that these compounds likely bind to the active site of the enzyme, competing with the natural substrate. nih.gov

Table 1: Trypsin Inhibition Data for Selected 2-Guanidinyl Pyridine (B92270) Derivatives

| Compound | Inhibition Constant (Ki) in mM |

|---|---|

| 1-(5-iodopyridin-2-yl)guanidinium ion | 0.0151 |

This data is for compounds structurally related to N-(3-pyridinylmethyl)guanidine sulfate and is presented to illustrate the potential for enzyme inhibition within this class of molecules. nih.gov

The guanidinium (B1211019) group is a key feature in the side chain of arginine, a natural substrate for many enzymes, including trypsin. Guanidine-based molecules can act as substrate mimics, binding to the enzyme's active site. nih.gov For 2-guanidinyl pyridine derivatives, it has been shown that compounds capable of forming an intramolecular hydrogen bond with the pyridinyl nitrogen atom are generally better trypsin inhibitors than their counterparts that cannot. nih.gov This suggests that the specific conformation of the molecule is crucial for effective binding to the enzyme's active site. The competitive inhibition observed with these compounds further supports the hypothesis of substrate mimicry, where they occupy the same binding pocket as the natural substrate. nih.gov

While there is no specific information on the N-hydroxyl derivative of N-(3-pyridinylmethyl)guanidine, research on other N-hydroxyguanidines indicates their potential to release nitric oxide (NO). The metabolism of neonicotinoid insecticides, which can contain guanidine (B92328) moieties, sometimes involves cleavage to a guanidine derivative. acs.org

Nucleic Acid Binding Studies (DNA/RNA)

The positively charged guanidinium group is known to interact with the negatively charged phosphate (B84403) backbone of nucleic acids, playing a role in the binding of various molecules to DNA and RNA. nih.govnih.gov

Although direct studies on this compound are lacking, guanidine-based derivatives are recognized as potential DNA minor groove binders. researchgate.net The interaction of guanidine ligands with DNA can occur through groove binding. mdpi.com For some guanidine derivatives, competitive fluorescence studies have indicated a minor groove binding property. mdpi.com The binding of cationic ribonucleic guanidine (RNG) to DNA has been shown to be sequence-specific and results in the formation of a double helix with high affinity. nih.gov Furthermore, peptide nucleic acids (PNAs) incorporating a guanidine-modified cytosine base have demonstrated high binding affinity and sequence specificity for RNA duplexes. nih.gov These findings suggest that a molecule like N-(3-pyridinylmethyl)guanidine, containing a guanidinium group, has the potential to interact with the minor groove of DNA, though experimental verification is required.

Electrostatic Interactions with Phosphate Backbone

The guanidinium group, the protonated form of guanidine present at physiological pH, is well-documented to engage in strong electrostatic interactions with negatively charged phosphate groups, such as those forming the backbone of DNA and RNA. This interaction is a fundamental aspect of molecular recognition in numerous biological systems.

The positively charged guanidinium cation can form multiple hydrogen bonds with the phosphate anion. The planar, Y-shaped structure of the guanidinium group allows for the formation of a bidentate hydrogen bonding pattern with two of the phosphate oxygen atoms. This creates a stable, charge-pairing interaction. Computational studies on model systems, such as the interaction between guanidinium and a phosphate anion, have elucidated the energetics and geometry of this interaction, highlighting its significant contribution to the stability of such complexes.

| Interacting Moiety | Type of Interaction | Key Features |

| Guanidinium Group | Electrostatic Interaction, Hydrogen Bonding | Bidentate hydrogen bonding with phosphate oxygens, charge-pairing. |

| Phosphate Group | Electrostatic Interaction, Hydrogen Bonding | Acts as a hydrogen bond acceptor for the guanidinium protons. |

| Pyridinylmethyl Group | Steric Influence, Potential for Secondary Interactions | May sterically hinder or favorably position the guanidinium group for optimal interaction. |

Ion Channel Modulation and Neurotransmitter Release Mechanisms

The structural components of this compound suggest potential for interaction with various ion channels and a role in modulating neurotransmitter release. The guanidine moiety is a known modulator of ion channels, and the pyridine ring is a common feature in many neuroactive compounds.

While direct studies on this compound are not available, research on other pyridine-containing compounds has demonstrated their ability to modulate calcium channels. For instance, certain 4-pyridinio-1,4-dihydropyridine derivatives have been shown to act as both calcium channel antagonists and agonists. nih.gov The pyridine ring in these molecules plays a crucial role in their interaction with the calcium channel protein.

Guanidine itself is known to augment neurotransmitter release, particularly at the neuromuscular junction. It is thought to act presynaptically to increase the evoked release of acetylcholine (B1216132). The mechanism is believed to involve an increase in the influx of calcium ions into the presynaptic terminal during an action potential, which in turn enhances the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

| Compound/Moiety | Effect on Neurotransmitter Release | Proposed Mechanism |

| Guanidine | Augmentation of acetylcholine release | Increased presynaptic calcium influx. |

| Pyridine Derivatives | Modulation of monoaminergic neurotransmitter storage and release | Dependent on the number and position of methyl groups. nih.gov |

The guanidinium group is a key structural feature of several potent neurotoxins that target voltage-gated sodium channels, such as tetrodotoxin (B1210768) and saxitoxin. mdpi.comnih.govresearchgate.net These toxins act by physically blocking the ion-conducting pore of the channel, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials. mdpi.comnih.govresearchgate.net The high affinity of these toxins for the sodium channel is largely attributed to the interaction of their guanidinium groups with specific amino acid residues in the outer vestibule of the channel pore. mdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of N 3 Pyridinylmethyl Guanidine Sulfate and Analogues

Identification of Pharmacophoric Requirements for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For N-(3-pyridinylmethyl)guanidine sulfate (B86663) and its analogues, the key pharmacophoric features are believed to be the pyridine (B92270) ring, the guanidine (B92328) moiety, and the methylene (B1212753) linker.

The pyridine ring likely serves as a crucial interaction site, potentially engaging in aromatic or hydrogen bonding interactions with the target protein. Its nitrogen atom can act as a hydrogen bond acceptor, a feature that is often critical for receptor binding. The position of the nitrogen atom within the ring and the substitution pattern can significantly influence the electronic properties and the directionality of these interactions.

The guanidine group is a strong base and is protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. This cationic head is a key feature for forming strong ionic bonds and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pocket of a receptor or enzyme. The planar and delocalized nature of the guanidinium group allows for multiple hydrogen bond donor interactions, contributing to high-affinity binding.

The methylene linker provides a specific spatial separation and conformational flexibility between the pyridine ring and the guanidine moiety. This spacing is critical for orienting the two key pharmacophoric groups correctly within the binding site.

Based on studies of related compounds, a general pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

An aromatic feature corresponding to the pyridine ring.

A positively charged/cationic feature representing the guanidinium group.

Multiple hydrogen bond donor sites on the guanidinium group.

A specific distance and geometry between the aromatic ring and the cationic center.

Impact of Substituent Modifications on Molecular Interactions

The biological activity of N-(3-pyridinylmethyl)guanidine sulfate analogues can be finely tuned by introducing various substituents on the pyridine ring and the guanidine moiety.

Modifications to the pyridinyl ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity. Generally, the incorporation of other rings or functional groups onto the pyridine nucleus can enhance bioactivity. nih.gov

Position of Substitution: The position of the substituent on the pyridine ring is critical. For instance, electrophilic substitution is generally favored at the 3-position, while nucleophilic substitution is preferred at the 2- and 4-positions. nih.gov The placement of substituents will dictate their interaction with specific subpockets of the binding site.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into the binding pocket. Bulky substituents may either create favorable van der Waals interactions or cause steric hindrance, leading to a decrease in activity.

The following table summarizes the potential effects of different types of substituents on the pyridine ring based on general principles of medicinal chemistry and findings from related pyridine derivatives.

| Substituent Type | Example | Potential Impact on Molecular Interactions |

| Electron-Donating Groups (EDG) | -CH₃, -OCH₃, -NH₂ | Increase electron density of the ring, potentially enhancing cation-π interactions. May increase the basicity of the pyridine nitrogen. |

| Electron-Withdrawing Groups (EWG) | -Cl, -F, -CN, -NO₂ | Decrease electron density of the ring, potentially affecting hydrogen bonding capabilities. Can influence metabolic stability. |

| Hydrophobic Groups | Phenyl, Alkyl chains | Can engage in hydrophobic interactions with nonpolar regions of the binding site, potentially increasing affinity. |

| Hydrogen Bond Donors/Acceptors | -OH, -NH₂, -C=O | Can form additional hydrogen bonds with the target, increasing binding affinity and specificity. |

The guanidine moiety is a critical component for the biological activity of these compounds, primarily due to its ability to form strong ionic and hydrogen bonds. Modifications to this group can have a profound impact on binding.

N-Substitution: Introducing substituents on the nitrogen atoms of the guanidine group can affect its pKa, hydrogen bonding capacity, and steric profile. For example, in a study of guanidine alkyl derivatives, N,N-dimethylguanidine retained activity, whereas N,N'-dimethylguanidine was inactive, highlighting the importance of the substitution pattern. nih.gov

Bioisosteric Replacement: Replacing the guanidine group with other basic, positively charged groups can help to probe the specific requirements of the binding site. While the guanidine group is often considered optimal for strong binding, other groups may be tolerated. sciety.org For instance, in some cases, a piperidine (B6355638) ring has been shown to be a suitable replacement, maintaining robust binding affinity despite the absence of the guanidine functionality. sciety.org

The table below outlines the effects of various modifications to the guanidine moiety.

| Modification | Example | Effect on Properties and Potential Biological Impact |

| Mono- or Di-substitution on a single Nitrogen | N,N-dimethylguanidine | May retain activity by preserving some hydrogen bond donating capacity. Can alter lipophilicity and steric interactions. nih.gov |

| Substitution on different Nitrogens | N,N'-dimethylguanidine | Can significantly reduce or abolish activity by disrupting the hydrogen bonding network and charge distribution. nih.gov |

| Cyclization | 2-aminoimidazoline | Can constrain the conformation of the guanidine group, which may be favorable or unfavorable depending on the target. Often used as a bioisostere. |

| Bioisosteric Replacement | Amidine, Piperidine | Can help to determine the necessity of the guanidine's specific hydrogen bonding and charge distribution. May improve pharmacokinetic properties. sciety.org |

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses rotational freedom around the bonds of the methylene linker, allowing it to adopt various conformations. The bioactive conformation is the specific spatial arrangement of the molecule when it binds to its biological target.

Understanding the preferred and bioactive conformations is essential for designing more potent and selective analogues. Computational methods, such as density functional theory (DFT) calculations, can be used to analyze the potential energy surface of the molecule and identify low-energy, stable conformations. ebi.ac.uk The bioactive conformation is not necessarily the lowest energy conformation in solution but rather the one that provides the most favorable interactions with the receptor.

For pyridinyl guanidine derivatives, intramolecular hydrogen bonding between the pyridine nitrogen and a proton on the guanidinium group can play a significant role in stabilizing certain conformations. This can influence the relative orientation of the two key pharmacophoric groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR model is typically developed by:

Data Set Collection: Assembling a series of analogues with their corresponding biological activity data.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: Assessing the statistical significance and predictive power of the model using various validation techniques.

For a series of N-(3-pyridinylmethyl)guanidine analogues, a QSAR model could reveal the key physicochemical properties that drive their activity. For example, a model might indicate that activity is positively correlated with the hydrophobicity of a substituent on the pyridine ring and negatively correlated with its steric bulk. Such models can be used to predict the activity of novel, unsynthesized compounds and to prioritize synthetic efforts.

The following table presents hypothetical QSAR data for a series of analogues to illustrate the concept.

| Compound | R-group on Pyridine | LogP | Molecular Weight | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by a hypothetical QSAR model) |

| 1 | -H | 1.2 | 236.25 | 5.8 | 5.7 |

| 2 | 4-Cl | 1.9 | 270.70 | 6.5 | 6.4 |

| 3 | 4-CH₃ | 1.7 | 250.28 | 6.2 | 6.1 |

| 4 | 4-OCH₃ | 1.5 | 266.28 | 6.4 | 6.3 |

| 5 | 4-NO₂ | 1.1 | 281.25 | 5.5 | 5.6 |

This hypothetical model would suggest that increased lipophilicity (LogP) and the presence of a methoxy (B1213986) group at the 4-position are beneficial for activity, while a nitro group is detrimental.

Computational Modeling and Cheminformatics in N 3 Pyridinylmethyl Guanidine Sulfate Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or nucleic acid. For guanidine (B92328) derivatives, docking studies are crucial for elucidating their mechanism of action and for designing new, more potent analogs.

Research on various guanidine-containing molecules has demonstrated their ability to interact with a wide range of biological targets. For instance, docking studies have been employed to investigate the binding of:

Antiviral Guanidine Alkaloids: Comprehensive virtual screening of polycyclic guanidine alkaloids against SARS-CoV-2 proteins identified promising binding affinities, particularly for crambescidins against the main protease. nih.gov

Antidiabetic Agents: Novel sulphonylurea/guanidine derivatives were designed and docked with the AKR1C1 enzyme complex to predict their binding affinity in the search for new treatments for diabetes mellitus. nih.govresearchgate.net

Muscarinic Receptor Antagonists: In silico molecular modeling was used to understand the binding modes of guanidine derivatives to histamine (B1213489) H₃ and muscarinic M₂/M₄ receptors, revealing key structural elements for interaction. nih.gov

Anti-Malarial Compounds: Docking of tricyclic guanidine analogs into the active site of Plasmodium falciparum Lactate Dehydrogenase (PfLDH) showed a strong correlation between in silico predictions and in vitro results. frontiersin.org

These studies typically reveal that the protonated guanidinium (B1211019) group, with its planar structure and ability to form multiple hydrogen bonds, is critical for anchoring the ligand within the target's binding site. The interactions often involve acidic residues like aspartate or glutamate, forming strong salt bridges.

Table 1: Examples of Molecular Docking Studies on Guanidine Derivatives

| Guanidine Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Polycyclic Guanidine Alkaloids | SARS-CoV-2 Main Protease | Robust binding energies, with pentacyclic compounds showing superior affinity. nih.gov |

| Sulphonylurea/Guanidine Hybrids | AKR1C1 Enzyme | Identification of potent compounds based on binding energy scores. nih.govresearchgate.net |

| Piperazine-based Guanidines | Histamine H₃ & Muscarinic M₂/M₄ Receptors | Consistent binding mode involving the entire orthosteric binding site. nih.gov |

| Tricyclic Guanidine Analogs | P. falciparum Lactate Dehydrogenase | Strong correlation between docking scores and experimental IC₅₀ values. frontiersin.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and their targets over time. For N-(3-pyridinylmethyl)guanidine sulfate (B86663) and its analogs, MD simulations are invaluable for assessing the stability of predicted docking poses, understanding the role of solvent molecules, and characterizing the flexibility of both the ligand and the receptor. nih.govoup.com

Extensive MD simulations have been used to study the guanidine-II riboswitch, a bacterial RNA element that senses guanidine to regulate gene expression. nih.govoup.com These simulations have:

Identified distinct conformational states corresponding to the ligand-bound and unbound forms of the riboswitch. nih.govoup.com

Revealed how the binding pocket's shape alternates in the absence of the ligand. nih.govoup.com

Elucidated the structural features responsible for discriminating between guanidine and its close analogs, such as urea (B33335). oup.com

In drug design, MD simulations are often performed after molecular docking to validate the stability of the ligand-receptor complex. nih.gov Simulations can confirm that the key interactions predicted by docking are maintained over time and can reveal dynamic hydrogen-bonding networks and the role of water molecules in mediating interactions. oup.com This provides a more realistic and robust model of the binding event than static docking alone.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. dergipark.org.tr For guanidine-containing compounds, QM calculations are essential for understanding the unique characteristics of the guanidinium group and how substituents, such as the 3-pyridinylmethyl group, influence its electronic structure and reactivity.

Key applications of QM in guanidine research include:

Charge Distribution: Calculating the partial atomic charges to understand how the positive charge of the guanidinium cation is delocalized across the nitrogen and carbon atoms. This is crucial for parameterizing molecular mechanics force fields used in MD simulations and for interpreting intermolecular interactions. dergipark.org.trasianpubs.org

Electronic Spectra: Predicting electronic absorption spectra and investigating the nature of excited states. Studies on guanidine and the guanidinium cation have used advanced ab initio methods to explore their photodeactivation processes. researchgate.netaip.org

Reactivity Descriptors: Calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov These descriptors are often used in developing predictive QSAR models.

Interaction Energies: Accurately calculating the energies of hydrogen bonds and other non-covalent interactions between the guanidinium group and its binding partners.

For example, DFT calculations have been used to study guanidinium nitrate, revealing details about its electron delocalization and non-linear optical (NLO) properties. asianpubs.org Such studies provide fundamental insights that guide the design of new materials and therapeutic agents.

De Novo Design and Virtual Screening of Guanidine Libraries

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those most likely to bind to a drug target. sci-hub.boxnih.gov Given the proven biological importance of the guanidine moiety, libraries of guanidine-containing compounds are frequently screened against various targets.

The process typically involves:

Library Preparation: Assembling a large database of diverse guanidine-containing molecules.

High-Throughput Docking: Docking every compound in the library against the target receptor's binding site.

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each compound.

Hit Selection: Selecting the top-ranked compounds for experimental testing.

This approach has been successfully applied to discover potential inhibitors for targets ranging from viral proteins to enzymes involved in metabolic diseases. nih.gov

De novo design is a related computational technique that aims to build novel molecules from scratch within the constraints of a receptor's binding site. While less common than virtual screening, it allows for the exploration of novel chemical space. For guanidine-based drug design, this could involve using the guanidinium group as a central scaffold or anchor and computationally "growing" different fragments to optimize interactions with specific subpockets of a target protein.

Predictive Models for Biological Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. sci-hub.se For guanidine derivatives, 3D-QSAR models have been developed to predict their potency and guide the synthesis of new, more active compounds.

One notable study developed a highly predictive 3D-QSAR model for tricyclic guanidine analogues as anti-malarial agents. frontiersin.org The process involved:

Aligning the docked conformations of a set of 37 compounds.

Calculating steric and electrostatic molecular fields around the aligned molecules.

Using Partial Least Squares (PLS) analysis to build a regression model correlating the field values with the experimental anti-malarial activity (IC₅₀).

The resulting model demonstrated good statistical robustness, with a high correlation between the predicted and experimental activities for both a training set and a test set of compounds. frontiersin.org Such models provide visual, three-dimensional insights into which regions of the molecule are sensitive to modification. For example, the model might indicate that bulky, electron-withdrawing groups at a specific position would enhance activity, thereby guiding further drug optimization efforts. sci-hub.se

Table 2: Statistical Parameters for a 3D-QSAR Model of Anti-Malarial Guanidine Analogs

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated) | 0.516 | A measure of the model's internal predictive ability. frontiersin.org |

| r² (Training Set) | 0.81 | The coefficient of determination for the training set compounds. frontiersin.org |

| r² (Test Set) | 0.91 | The coefficient of determination for the external test set, indicating strong external predictive power. frontiersin.org |

| Number of Compounds | 37 | Total number of compounds used in the study (29 training, 8 test). frontiersin.org |

These computational approaches collectively provide a powerful toolkit for accelerating the discovery and optimization of guanidine-based therapeutic agents like N-(3-pyridinylmethyl)guanidine sulfate.

Preclinical Pharmacological Investigations in Vitro and Non Human in Vivo

Target Identification and Validation in Preclinical Models

Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the target identification and validation of N-(3-pyridinylmethyl)guanidine sulfate (B86663). While the broader class of guanidinium (B1211019) compounds is known to interact with various biological targets, dedicated studies to elucidate the specific molecular targets of this particular compound are not documented in the available resources.

Functional Genomics and Proteomics Approaches

There are no published studies that have employed functional genomics or proteomics approaches to identify the cellular targets of N-(3-pyridinylmethyl)guanidine sulfate. Such studies would typically involve techniques like thermal shift assays, affinity chromatography, or activity-based protein profiling to identify proteins that directly bind to the compound.

Genetic Validation in Cellular Systems

No information is available regarding the use of genetic validation techniques, such as CRISPR/Cas9-mediated gene knockout or siRNA-based gene knockdown, in cellular systems to confirm the functional relevance of any putative targets of this compound.

In Vitro Biological Assay Development and Screening

Detailed information on the development and use of specific in vitro biological assays for the screening and characterization of this compound is not available in the public domain.

Cell-Based Functional Assays

There are no reports of cell-based functional assays being developed or utilized to assess the biological activity of this compound. Such assays would be crucial for understanding its effects on cellular processes like signaling pathways, cell viability, or ion channel function.

Biochemical Assays for Enzyme Activity and Receptor Function

Specific biochemical assays to determine the effect of this compound on enzyme activity or receptor function have not been described in the available literature. For instance, there are no published data on its inhibitory or activating effects on specific enzymes or its binding affinity for particular receptors.

Preclinical In Vivo Studies (Non-Human Animal Models) for Proof-of-Concept

No preclinical in vivo studies using non-human animal models to establish proof-of-concept for the therapeutic potential of this compound have been reported. Consequently, there is no data available on its efficacy, pharmacokinetics, or pharmacodynamics in animal models of any disease.

Model Selection and Rationale

The preclinical assessment of this compound is guided by its chemical structure. The core of the molecule features a guanidinium group, which is isosteric to the guanidinium group of L-arginine, the endogenous substrate for nitric oxide synthase (NOS). This structural mimicry is the primary rationale for the selection of experimental models designed to investigate NOS inhibition.

In Vitro Models: Isolated enzyme preparations are fundamental for direct assessment of the compound's inhibitory activity. The three main isoforms of nitric oxide synthase (NOS)—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—are the primary targets. Using purified enzymes allows for precise determination of inhibitory constants and the mechanism of inhibition without the complexity of a cellular system. Cell-based assays, often using macrophage cell lines (for iNOS) or endothelial cell lines (for eNOS), are subsequently employed to evaluate the compound's activity in a more biologically relevant context.

Non-Human In Vivo Models: Rodent models, such as mice and rats, are standard for evaluating the physiological effects of NOS inhibitors. These models are selected because the cardiovascular and neurological systems, where nitric oxide plays a critical signaling role, are well-characterized and share significant homology with human systems. In vivo studies in these models allow for the investigation of the compound's integrated effects on systemic processes.

Evaluation of Biological Response and Mechanistic Insights

The biological activity of this compound is centered on its function as an inhibitor of nitric oxide synthase.

Mechanism of Action: The compound acts as a competitive inhibitor of NOS. The protonated guanidinium moiety of this compound mimics the guanidinium group of the natural substrate, L-arginine. This allows it to bind to the active site of the enzyme, preventing L-arginine from binding and thereby blocking the synthesis of nitric oxide (NO) and L-citrulline. The interaction is reversible and dependent on the concentration of the inhibitor relative to the substrate.

Biological Response Findings: In vitro enzymatic assays confirm that guanidine-containing molecules can effectively inhibit NOS activity. While specific quantitative inhibitory constants (e.g., IC50) for this compound are not widely reported in publicly accessible literature, the activity of the guanidine (B92328) class of compounds against NOS isoforms is well-established. The biological response in cellular and whole-organism models is a direct consequence of reduced NO production.

| Target | Inhibitor Class | Mechanism | Effect |

| Nitric Oxide Synthase (NOS) | Guanidine Derivatives | Competitive Substrate Inhibition | Reduction of Nitric Oxide Synthesis |

Biotransformation and Metabolite Profiling in Non-Human Models

While specific metabolic studies on this compound are limited, the biotransformation can be predicted based on the metabolism of structurally related pyridine (B92270) and guanidine compounds in non-human models, particularly rodents. The metabolic pathways are generally aimed at increasing the hydrophilicity of the compound to facilitate excretion.

Probable Metabolic Pathways: The molecule presents two primary sites for metabolism: the pyridine ring and the guanidine group.

Oxidation of the Pyridine Ring: The pyridine ring is susceptible to aromatic hydroxylation by cytochrome P450 (CYP) enzymes in the liver. This can occur at various positions on the ring, leading to the formation of hydroxypyridine metabolites.

N-Oxidation: The nitrogen atom of the pyridine ring can also be oxidized to form a pyridine N-oxide derivative.

Guanidine Group Modification: While the guanidine group itself is relatively stable, modifications such as hydrolysis or deguanidination can occur, although these are generally minor pathways for xenobiotics.

Metabolite profiling in rodent liver microsomes for other guanidine derivatives has confirmed that hydroxylation and hydrolysis are key metabolic routes. sci-hub.se It is anticipated that after administration in an in vivo model, metabolites such as hydroxylated pyridinylmethyl guanidines would be detectable in plasma and urine.

| Metabolic Reaction | Probable Site | Resulting Metabolite Type |

| Aromatic Hydroxylation | Pyridine Ring | Hydroxy-N-(3-pyridinylmethyl)guanidine |

| N-Oxidation | Pyridine Ring Nitrogen | N-(3-pyridinylmethyl)guanidine N-oxide |

| Hydrolysis | Guanidine Group | Pyridin-3-ylmethanamine |

Coordination Chemistry and Supramolecular Assembly Involving Guanidinium Sulfate

Guanidine (B92328) as a Ligand in Metal Complexation

Guanidine and its derivatives are effective N-donor ligands in coordination chemistry. semanticscholar.org The nitrogen-rich nature of the guanidine moiety allows for a variety of coordination modes to metal centers across the periodic table. nih.govnih.gov

Guanidine-type ligands can coordinate to metal centers in several ways. Neutral guanidine molecules typically act as monodentate ligands, coordinating through their imine nitrogen atom. at.uaresearchgate.net Upon deprotonation, the resulting guanidinate anion is a robust monoanionic chelating ligand, forming a stable four-membered ring with the metal center. nih.govnih.gov This chelating mode is the most common for guanidinato ligands and is known for its electronic flexibility due to significant electron delocalization. nih.gov

In the case of N-(3-pyridinylmethyl)guanidine, the presence of the pyridinyl group introduces an additional potential coordination site. This allows for the possibility of acting as a bidentate ligand, coordinating through both a guanidine nitrogen and the pyridine (B92270) nitrogen, or as a bridging ligand connecting two metal centers. The specific coordination mode would depend on factors such as the metal ion, the solvent system, and the steric bulk of other ligands.

Table 1: Examples of Coordination Modes of Guanidine-Type Ligands

| Coordination Mode | Description | Example Metal Centers |

|---|---|---|

| Monodentate | Coordination through a single imine nitrogen. | Technetium, Platinum, Cobalt, Silver at.uaresearchgate.net |

| Bidentate (Chelating) | Deprotonated guanidinate forms a four-membered chelate ring. | Lithium, Zinc, Ruthenium, Osmium nih.govat.ua |

The strong σ-donating ability of guanidine and guanidinate ligands contributes significantly to the stabilization of metal centers in various oxidation states. nih.govresearchgate.net The electronic flexibility of the guanidinato ligand, arising from the delocalized π-system over the CN3 core, allows it to adapt to the electronic requirements of the metal. nih.gov This adaptability makes guanidine-based ligands valuable in the synthesis of a wide range of organometallic and coordination complexes. nih.govrsc.org The steric properties of guanidine ligands can also be readily tuned by modifying the substituents on the nitrogen atoms, which allows for control over the coordination environment of the metal center. semanticscholar.org

Supramolecular Interactions with Anions, Particularly Sulfate (B86663)

The guanidinium (B1211019) cation, the protonated form of guanidine, is an excellent building block for supramolecular assemblies due to its planar, Y-shaped geometry and its ability to act as a multiple hydrogen bond donor. oup.comoup.com It shows a particularly high affinity for oxoanions like sulfate. oup.com

The interaction between guanidinium cations and sulfate anions is dominated by a network of N-H···O hydrogen bonds. researchgate.netrsc.org The planar guanidinium ion can form multiple, well-defined hydrogen bonds with the oxygen atoms of the tetrahedral sulfate anion. acs.org A common and highly stable motif involves a bidentate, charge-assisted hydrogen bonding interaction where two N-H groups from a single guanidinium ion bind to two different oxygen atoms of the sulfate. nih.gov This interaction is a key factor in the formation of ordered, crystalline guanidinium organosulfonate frameworks. nih.govacs.org These interactions can lead to the formation of extended one-, two-, or three-dimensional supramolecular structures. rsc.org For instance, studies have shown the formation of six-membered rings composed of three guanidinium cations and three sulfate anions, which then assemble into larger sheets and frameworks. rsc.org

In addition to the highly directional hydrogen bonds, strong electrostatic (coulombic) interactions between the positively charged guanidinium cation and the negatively charged sulfate anion are crucial for the stability of the resulting complexes. oup.comresearchgate.net The delocalization of the positive charge over the entire guanidinium moiety enhances its ability to interact favorably with anions. semanticscholar.org This combination of specific hydrogen bonding and non-directional electrostatic forces makes the guanidinium-sulfate pairing a robust and reliable interaction for the construction of supramolecular architectures. nih.govresearchgate.net Theoretical studies have quantified the strong interaction energies between guanidinium and sulfate, confirming the stability of these complexes. acs.org

Research Applications in Recognition Chemistry

The strong and selective binding of the guanidinium group to anions has been extensively utilized in the field of molecular recognition and sensing. researchgate.net Synthetic receptors incorporating the guanidinium functional group have been designed to target and bind specific anions, with a particular focus on oxoanions like sulfate and phosphate (B84403), even in competitive aqueous environments. oup.comutexas.edu

The predictable hydrogen-bonding patterns and electrostatic complementarity make the guanidinium group an ideal recognition motif. nih.gov For example, receptors containing two or more guanidinium moieties can be designed to bind to polyatomic anions with high affinity and selectivity. oup.comoup.com The binding event can be coupled to a signaling mechanism, such as a change in fluorescence or color, to create a chemical sensor for the target anion. researchgate.net The N-(3-pyridinylmethyl)guanidinium cation, with its potential for both hydrogen bonding and additional metal coordination or π-stacking interactions via the pyridine ring, represents a promising scaffold for the development of more complex and selective anion receptors.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N-(3-pyridinylmethyl)guanidine sulfate |

| N-(3-pyridinylmethyl)guanidine |

| Guanidine |

| Guanidinium |

| Sulfate |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Guanidine (B92328) Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and these technologies are increasingly being applied to the study of guanidine compounds. nih.gov For N-(3-pyridinylmethyl)guanidine sulfate (B86663), AI and ML can be leveraged in several key areas. In silico screening, for instance, can rapidly assess large virtual libraries of molecules to identify derivatives of N-(3-pyridinylmethyl)guanidine with potentially enhanced activity or improved safety profiles. jocpr.comcam.ac.ukresearchgate.net

Predictive toxicology is another area where AI can make a significant impact. jocpr.comcam.ac.uk By training algorithms on existing toxicological data for a wide range of chemicals, it is possible to develop models that can predict the potential toxicity of N-(3-pyridinylmethyl)guanidine sulfate and its analogs, thereby reducing the need for extensive animal testing in the early stages of research. nih.govjocpr.comresearchgate.net Furthermore, pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can provide valuable insights into the key structural features required for the biological activity of pyridinylguanidine derivatives. nih.govnih.govyoutube.comsemanticscholar.orggithub.com This knowledge can guide the rational design of new compounds with optimized properties.

Development of Advanced In Vitro Systems for Mechanistic Studies

To gain a more nuanced understanding of the mechanisms of action of this compound, researchers are moving beyond traditional two-dimensional cell cultures towards more physiologically relevant in vitro models. Organoid technology, for example, allows for the development of three-dimensional, self-organizing structures that mimic the architecture and function of human organs. researchgate.netnih.govnih.gov These "mini-organs" can be used to study the effects of the compound on specific cell types within a tissue-like context, providing valuable data on both efficacy and potential toxicity. researchgate.netnih.gov

High-throughput screening (HTS) methods are also becoming increasingly sophisticated, enabling the rapid evaluation of large numbers of compounds. nih.govnih.govmtoz-biolabs.com When combined with advanced in vitro models, HTS can accelerate the identification of promising derivatives of this compound for further investigation. nih.gov

Exploration of Novel Therapeutic Target Classes

The guanidine moiety is a versatile pharmacophore found in a variety of biologically active molecules, suggesting that this compound and its derivatives may interact with a wide range of therapeutic targets. mdpi.commdpi.com Future research will likely focus on exploring novel target classes for this compound beyond its currently understood activities. This could include investigating its potential as an anticancer agent, an antiviral, or a modulator of inflammatory pathways. nih.govperspectivetherapeutics.com

The exploration of multi-target therapies is a particularly promising avenue. nih.gov It is possible that this compound or its analogs could be designed to interact with multiple targets simultaneously, leading to enhanced therapeutic effects and a reduced likelihood of drug resistance. nih.govnih.gov

Advanced Analytical Methodologies for Complex Biological Matrices

A critical aspect of understanding the therapeutic potential of this compound is the ability to accurately measure its concentration in complex biological matrices such as blood, plasma, and tissues. nih.govnih.govfarmaciajournal.comresearchgate.net As a polar metabolite, its analysis can be challenging. nih.govmdpi.com

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the quantification of small molecules in biological samples. nih.govnih.govplos.orgmdpi.com Capillary electrophoresis (CE) is another powerful technique for the separation and analysis of charged compounds like guanidines. researchgate.netnih.govmdpi.commdpi.comresearchgate.net The development of robust and validated analytical methods using these technologies will be essential for pharmacokinetic and pharmacodynamic studies of this compound. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-pyridinylmethyl)guanidine sulfate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can involve multi-component reactions (e.g., guanidine derivatives with amines/alcohols in the presence of paraform) . Optimization may require adjusting stoichiometry, solvent polarity, and temperature. For guanidine sulfate salts, cyanamide-dimethylamine reactions under controlled pH and temperature (e.g., 60–80°C) are common, with purity verified via IR spectroscopy or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR to confirm functional groups (e.g., guanidine NH stretches at ~3400 cm⁻¹) and PMR to analyze proton environments (e.g., pyridinyl protons at δ 7–9 ppm) .

- Thermal Analysis : Derivatography (TGA/DSC) to assess thermal stability and decomposition profiles .

- X-ray Diffraction : For crystallographic validation of salt formation (e.g., sulfate counterion coordination) .

Q. What key physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Prioritize:

- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol) to guide formulation. Solubility trends for guanidine sulfates are temperature-dependent, with higher solubility at >40°C .

- Melting Point : Compare observed values (e.g., ~234–238°C for related guanidine sulfates) to literature to detect impurities .

- Hygroscopicity : Assess moisture uptake via dynamic vapor sorption (DVS) to inform storage conditions .

Advanced Research Questions

Q. How can contradictions in solubility or stability data for guanidine sulfate derivatives be resolved?

- Methodological Answer :

- Phase Diagrams : Construct solubility vs. temperature plots using polythermal methods (e.g., visual-polythermal analysis in aqueous systems) .

- Ionic Strength Effects : Study salt dissociation using conductivity measurements or ion chromatography under varying ionic strengths.

- Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., pH, counterion interactions) .

Q. What structural modifications enhance the bioactivity of pyridinylmethylguanidine derivatives, and how are these effects mechanistically validated?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., methoxy, nitro groups) to the pyridine ring and evaluate anti-glycation or antimicrobial activity via in vitro assays (e.g., BSA-glucose glycation inhibition ).

- Metabolic Profiling : Use LC-MS/MS to identify metabolites from enzymatic oxygenation (e.g., cytochrome P450-mediated N-hydroxylation) .

- Molecular Docking : Simulate interactions with target proteins (e.g., aldose reductase for anti-diabetic activity) using AutoDock Vina .

Q. What advanced analytical techniques are employed to study metabolic pathways of guanidine-based compounds?

- Methodological Answer :

- Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled guanidine moieties in rodent models, followed by autoradiography .

- High-Resolution Mass Spectrometry (HRMS) : Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) with <5 ppm mass error .

- Enzyme Inhibition Assays : Test inhibitory effects on hepatic CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar guanidine derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

- Counterion Effects : Compare activity of sulfate salts vs. hydrochloride salts, as counterions can alter solubility and bioavailability .

- In Silico Toxicity Prediction : Use tools like ProTox-II to differentiate compound-specific effects from artifacts in historical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.